molecular formula C109H190N36O29 B12381735 H-Lys-Arg-Ile-Val-Gln-Arg-Ile-Lys-Asp-Phe-Leu-Arg-Asn-Leu-Val-Pro-Arg-Thr-Glu-Ser-OH

H-Lys-Arg-Ile-Val-Gln-Arg-Ile-Lys-Asp-Phe-Leu-Arg-Asn-Leu-Val-Pro-Arg-Thr-Glu-Ser-OH

Cat. No.: B12381735
M. Wt: 2468.9 g/mol
InChI Key: HZZZXGMJHAIUGT-XCVCZFPDSA-N
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Description

The compound “H-Lys-Arg-Ile-Val-Gln-Arg-Ile-Lys-Asp-Phe-Leu-Arg-Asn-Leu-Val-Pro-Arg-Thr-Glu-Ser-OH” is a peptide consisting of twenty amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-Lys-Arg-Ile-Val-Gln-Arg-Ile-Lys-Asp-Phe-Leu-Arg-Asn-Leu-Val-Pro-Arg-Thr-Glu-Ser-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.

    Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose the reactive amine groups for the next coupling step.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, ensuring high throughput and reproducibility. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to obtain peptides of high purity.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing sulfur-containing amino acids like cysteine can undergo oxidation to form disulfide bonds.

    Reduction: Disulfide bonds in peptides can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Peptides can participate in substitution reactions where specific amino acids are replaced with others to modify their properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like DCC or DIC are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can result in peptides with altered sequences and properties.

Scientific Research Applications

Chemistry

In chemistry, peptides like “H-Lys-Arg-Ile-Val-Gln-Arg-Ile-Lys-Asp-Phe-Leu-Arg-Asn-Leu-Val-Pro-Arg-Thr-Glu-Ser-OH” are used as building blocks for the synthesis of more complex molecules. They serve as models for studying protein folding and interactions.

Biology

In biology, this peptide can be used to study cellular processes, signal transduction pathways, and enzyme-substrate interactions. It can also serve as a substrate for proteolytic enzymes.

Medicine

In medicine, peptides have therapeutic potential. They can be used as drugs for treating various diseases, including cancer, diabetes, and infectious diseases. Peptides can also serve as diagnostic tools and vaccine components.

Industry

In industry, peptides are used in the development of biomaterials, cosmetics, and food additives. They can enhance the properties of products, such as stability and bioavailability.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with molecular targets such as receptors, enzymes, and ion channels. These interactions can modulate biological pathways, leading to various physiological effects. For example, peptides can act as agonists or antagonists of receptors, inhibitors of enzymes, or modulators of ion channels.

Comparison with Similar Compounds

Similar Compounds

    H-Lys-Arg-Ile-Val-Gln-Arg-Ile-Lys-Asp-Phe-Leu-Arg-Asn-Leu-Val-Pro-Arg-Thr-Glu-Ser-OH: is similar to other peptides with sequences containing lysine, arginine, and other amino acids.

    H-Ala-Ser-Asp-Arg-Ser-Asn-Ala-Thr-Gln-Leu-Asp-Gly-Pro-Ala-Gly-Ala-Leu-Leu-Leu-Arg-Leu-Val-Gln-Leu-Ala-Gly-Ala-Pro-Glu-Pro-Phe-Glu-Pro-Ala-Gln-Pro-Asp-Ala-Tyr-OH: is another peptide with a different sequence but similar functional groups.

Uniqueness

The uniqueness of “this compound” lies in its specific sequence, which determines its structure and function. The presence of multiple arginine and lysine residues may confer unique binding properties and biological activities.

Properties

Molecular Formula

C109H190N36O29

Molecular Weight

2468.9 g/mol

IUPAC Name

(4S)-4-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C109H190N36O29/c1-14-58(11)83(142-92(160)66(34-25-45-125-108(119)120)128-89(157)68(37-39-77(113)148)132-100(168)81(56(7)8)140-102(170)84(59(12)15-2)143-91(159)65(33-24-44-124-107(117)118)127-86(154)62(112)30-19-21-41-110)101(169)131-63(31-20-22-42-111)87(155)138-74(52-80(152)153)97(165)136-72(50-61-28-17-16-18-29-61)95(163)134-70(48-54(3)4)94(162)129-64(32-23-43-123-106(115)116)88(156)137-73(51-78(114)149)96(164)135-71(49-55(5)6)98(166)141-82(57(9)10)104(172)145-47-27-36-76(145)99(167)130-67(35-26-46-126-109(121)122)93(161)144-85(60(13)147)103(171)133-69(38-40-79(150)151)90(158)139-75(53-146)105(173)174/h16-18,28-29,54-60,62-76,81-85,146-147H,14-15,19-27,30-53,110-112H2,1-13H3,(H2,113,148)(H2,114,149)(H,127,154)(H,128,157)(H,129,162)(H,130,167)(H,131,169)(H,132,168)(H,133,171)(H,134,163)(H,135,164)(H,136,165)(H,137,156)(H,138,155)(H,139,158)(H,140,170)(H,141,166)(H,142,160)(H,143,159)(H,144,161)(H,150,151)(H,152,153)(H,173,174)(H4,115,116,123)(H4,117,118,124)(H4,119,120,125)(H4,121,122,126)/t58-,59-,60+,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,81-,82-,83-,84-,85-/m0/s1

InChI Key

HZZZXGMJHAIUGT-XCVCZFPDSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)N

Origin of Product

United States

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